N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methoxybenzamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methoxybenzamide is a benzamide derivative characterized by a 1,1-dioxidotetrahydrothiophen-3-yl group, a 4-ethylbenzyl substituent, and a 2-methoxybenzamide backbone. The methoxy group on the benzamide moiety may act as an electron-donating substituent, modulating electronic interactions in biological or catalytic contexts.
Properties
Molecular Formula |
C21H25NO4S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H25NO4S/c1-3-16-8-10-17(11-9-16)14-22(18-12-13-27(24,25)15-18)21(23)19-6-4-5-7-20(19)26-2/h4-11,18H,3,12-15H2,1-2H3 |
InChI Key |
DSAGITAMVZWSKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methoxybenzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the tetrahydrothiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the dioxido group: Oxidation reactions using oxidizing agents like hydrogen peroxide or peracids.
Attachment of the ethylbenzyl group: This can be done through alkylation reactions using ethylbenzyl halides.
Formation of the methoxybenzamide moiety: This involves amide bond formation between a methoxybenzoic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfur atom or other functional groups.
Reduction: Reduction of the dioxido group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzene ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methoxybenzamide may have applications in:
Medicinal Chemistry: Potential as a drug candidate or intermediate in drug synthesis.
Materials Science: Use in the development of new materials with specific properties.
Chemical Research: Study of its reactivity and properties for academic and industrial research.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methoxybenzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues and their differences are summarized below:
Functional Implications of Substituents
- Electron-Donating Groups (e.g., Methoxy) : Enhance resonance stabilization and may improve binding to electron-deficient targets .
- Fluorine Substituents : Improve metabolic stability and bioavailability by resisting oxidative degradation .
- Chromene Backbone : Introduces rigidity and planar geometry, favoring interactions with aromatic residues in enzymes or receptors .
Challenges and Opportunities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
